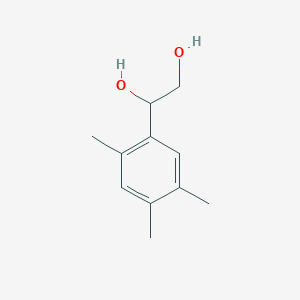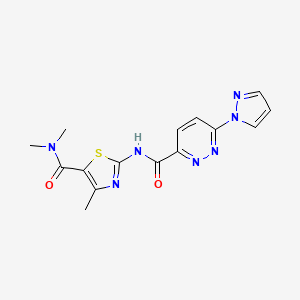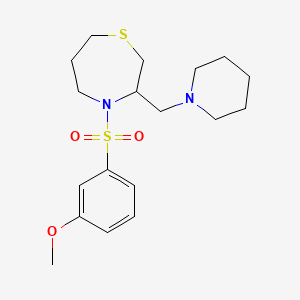
4-Chlorophenyl 2-(4-chloro-3,5-dimethylpyrazolyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorophenyl 2-(4-chloro-3,5-dimethylpyrazolyl)acetate is a useful research compound. Its molecular formula is C13H12Cl2N2O2 and its molecular weight is 299.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Property Evaluation :
- A study by Hasan, Abbas, and Akhtar (2011) focused on synthesizing a series of 1,3,5-triaryl-2-pyrazolines, which included compounds structurally related to 4-Chlorophenyl 2-(4-chloro-3,5-dimethylpyrazolyl)acetate. These compounds demonstrated fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation. This indicates potential applications in fluorescence-based techniques and materials (Hasan, Abbas, & Akhtar, 2011).
Spectroscopic and Structural Studies :
- Research by Guo (2008) involved synthesizing and characterizing a compound closely related to this compound. The study focused on detailed structural analysis using X-ray diffraction and density functional theory (DFT) calculations, suggesting applications in understanding molecular structures and vibrational properties (Guo, 2008).
Photochemical Studies :
- A study by Protti et al. (2004) explored the photochemistry of 4-chlorophenol, which is structurally similar to this compound. The research showed that these compounds undergo reductive dehalogenation under specific conditions, highlighting potential applications in photochemical reactions and material science (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis and Reactivity :
- Moskvina, Shilin, and Khilya (2015) conducted research on the condensation of compounds structurally related to this compound, leading to the formation of various heterocycles. This study has implications for the synthesis of novel organic compounds and the exploration of their reactivity (Moskvina, Shilin, & Khilya, 2015).
Molecular Docking and Antimicrobial Activity :
- Research by Sivakumar et al. (2021) investigated the molecular structure, spectroscopic properties, and antimicrobial activity of a compound closely related to this compound. This study suggests potential biomedical applications, particularly in the development of new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, Vanasundari, 2021).
Properties
IUPAC Name |
(4-chlorophenyl) 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8-13(15)9(2)17(16-8)7-12(18)19-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDRUQCAZGJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC2=CC=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2594623.png)

![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)

![(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B2594630.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2594632.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2594636.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate](/img/structure/B2594639.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2594641.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2594642.png)
![2-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594643.png)
![N-[(4-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2594646.png)
